molecular formula C20H24N2O4 B243860 4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide

Cat. No. B243860
M. Wt: 356.4 g/mol
InChI Key: JSSLNDSEVMPVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide (EMB-001) is a novel compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has shown potential in various studies due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is not fully understood, but it is believed to act on several molecular targets. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Additionally, 4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to modulate the activity of several neurotransmitter systems, including the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects
4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, 4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been shown to increase the levels of several neurotransmitters, including dopamine and serotonin. These effects suggest that 4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide may have potential therapeutic applications in the treatment of inflammatory and neurological disorders.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity in preclinical studies. Additionally, 4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has a unique chemical structure that makes it an attractive candidate for drug development. However, there are also limitations to using 4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in lab experiments. It has not been extensively studied in humans, and its safety and efficacy have not been fully established.

Future Directions

There are several future directions for the study of 4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide and its potential molecular targets. Finally, additional preclinical and clinical studies are needed to fully establish the safety and efficacy of 4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in humans.
Conclusion
In conclusion, 4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is a novel compound that has shown potential in various scientific research applications. It has a unique chemical structure and has been shown to exhibit potent biological activity in preclinical studies. However, further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. 4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments, but its safety and efficacy in humans have not been fully established. Overall, 4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide represents a promising candidate for drug development and warrants further investigation.

Synthesis Methods

4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is synthesized using a multistep reaction process that involves the condensation of 4-ethoxybenzoyl chloride with 5-methoxy-2-(4-morpholinyl)aniline. The resulting intermediate is then reacted with a variety of reagents to produce the final product. The synthesis method is relatively straightforward and can be performed using standard laboratory equipment.

Scientific Research Applications

4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties in preclinical studies. Additionally, 4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

4-ethoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C20H24N2O4/c1-3-26-16-6-4-15(5-7-16)20(23)21-18-14-17(24-2)8-9-19(18)22-10-12-25-13-11-22/h4-9,14H,3,10-13H2,1-2H3,(H,21,23)

InChI Key

JSSLNDSEVMPVTM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3

Origin of Product

United States

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